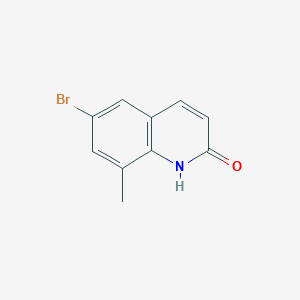

6-溴-8-甲基喹啉-2(1H)-酮

描述

6-Bromo-8-methylquinolin-2(1H)-one is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a methyl group at the 8th position on the quinoline core structure is indicative of the potential for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with bromine substituents, can be achieved through various methods. One such method is the cascade one-pot synthesis involving palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, which is effective for synthesizing isoquinolin-1(2H)-ones . Another approach is the Knorr synthesis, which involves the condensation of β-keto esters with bromoaniline followed by cyclization to yield 6-bromoquinolin-2(1H)-one derivatives . Additionally, a three-component one-pot synthesis has been reported for the preparation of 6-bromoquinolines, which involves the treatment of 2-aminobenzophenone, α-methylene carbonyl compounds, and a brominating agent .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be determined through crystallography. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and its crystal structure was analyzed, revealing that it crystallizes in the triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . Although this is not the exact compound , it provides insight into the structural analysis that can be performed on similar brominated quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For example, nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with amines have been studied, demonstrating regiochemistry in the formation of alkylamino compounds . The reactivity of brominated quinolines allows for further functionalization, which is essential for the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by their molecular structure. The presence of bromine, a heavy and electronegative atom, can affect the compound's reactivity, boiling point, and density. The solubility of these compounds can vary depending on the nature of the substituents and the solvent used. For instance, the increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a photolabile protecting group . The electronic properties, such as the electrostatic surface potential (ESP), can be analyzed using density functional theory, as demonstrated in the study of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one .

科学研究应用

合成方法

6-溴-8-甲基喹啉-2(1H)-酮已通过各种方法合成,展示了它在化学研究中的重要性。例如,Wlodarczyk等人(2011)描述了这种化合物的Knorr合成作为传染病研究的一部分,强调了一个包括缩合和环化反应的两步过程(Wlodarczyk et al., 2011)。这种方法强调了该化合物作为合成其他化学重要化合物的起始物质的实用性。

生物应用

6-溴-8-甲基喹啉-2(1H)-酮也已被研究用于其潜在的生物应用。Mabeta等人(2009)评估了这种化合物的衍生物对抗血管生成的影响。他们发现某些衍生物减少了内皮细胞数量,并抑制了体外试验中的新血管生长,表明具有潜在的抗血管生成活性(Mabeta et al., 2009)。

荧光探针

这种化合物已被用于荧光探针的开发。Geddes等人(2001)通过季铵化6-甲基喹啉制备了三种荧光探针,其中包括与6-溴-8-甲基喹啉-2(1H)-酮相关的化合物。这些探针对氯离子敏感,并在生物系统中具有潜在应用(Geddes et al., 2001)。

化学研究和新合成

该化合物已成为各种化学研究和新合成方法的研究对象。例如,Choi和Chi(2004)探讨了类似化合物的亲核取代反应中的区域化学,提供了关于高效合成途径的见解(Choi & Chi, 2004)。此外,Nishimura和Saitoh(2016)在与6-溴-8-甲基喹啉-2(1H)-酮相关的一个关键中间体的合成中引入了一个望远镜过程,提高了产率和纯度(Nishimura & Saitoh, 2016)。

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-8(11)5-7-2-3-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTSKZZQWFZTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550805 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methylquinolin-2(1H)-one | |

CAS RN |

99465-08-4 | |

| Record name | 6-Bromo-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(4-aminoanilino)-2-oxoethyl]carbamate](/img/structure/B1282543.png)